Ethyl Diphenylcarbamate: Chemical Architecture, Synthesis, and Pharmacological Utility
Ethyl Diphenylcarbamate: Chemical Architecture, Synthesis, and Pharmacological Utility
This technical guide is structured to serve researchers and drug development professionals, moving beyond basic definitions to explore the chemical utility, synthetic pathways, and pharmacological relevance of Ethyl Diphenylcarbamate.
Executive Summary
Ethyl diphenylcarbamate (CAS 603-52-1) is a lipophilic organic carbamate ester characterized by the substitution of two phenyl rings on the nitrogen atom. Unlike its carcinogenic analog ethyl carbamate (urethane), the bulky diphenyl substitution drastically alters its physicochemical profile, reducing volatility and modulating its reactivity.
In drug development, this molecule serves two primary roles:
-
Pharmacophore Scaffold: The N,N-diphenylcarbamate moiety functions as a hydrophobic anchor in prostacyclin (IP) receptor agonists (e.g., FK-788) and acetylcholinesterase inhibitors, enhancing membrane permeability and receptor binding affinity through
stacking interactions. -
Synthetic Intermediate: It acts as a stable precursor for generating diphenylamine derivatives and as a model substrate for studying carbamate hydrolytic stability in metabolic assays.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The dual-phenyl substitution on the nitrogen creates a sterically hindered, electron-rich center, significantly increasing lipophilicity compared to mono-substituted carbamates.
| Property | Specification |
| IUPAC Name | Ethyl N,N-diphenylcarbamate |
| CAS Number | 603-52-1 |
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water |
| LogP (Predicted) | ~3.5 - 4.0 (High Lipophilicity) |
| Melting Point | 71–72 °C |
Synthetic Architecture & Protocol
Mechanistic Synthesis Pathway
The most robust synthesis involves the nucleophilic acyl substitution of ethyl chloroformate by diphenylamine. Unlike primary amines, diphenylamine is a weaker nucleophile due to the electron-withdrawing nature of the two phenyl rings and steric hindrance. Therefore, the reaction requires a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct and drive the equilibrium.
Reagents: Diphenylamine, Ethyl Chloroformate, Pyridine/Triethylamine, Dichloromethane (DCM).
Figure 1: Synthetic pathway for Ethyl Diphenylcarbamate via acyl substitution.
Laboratory Scale Protocol (Standardized)
Note: All steps must be performed in a fume hood due to the toxicity of chloroformates.
-
Preparation: Dissolve Diphenylamine (10 mmol, 1.69 g) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask under an inert atmosphere (
). -
Base Addition: Add Pyridine (12 mmol, 0.95 g) or Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add Ethyl Chloroformate (11 mmol, 1.19 g) over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (to remove excess pyridine), followed by saturated
and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane if necessary to obtain white crystals.
Pharmacological & Biological Utility[10]
Drug Design: The Diphenylcarbamate Motif
In medicinal chemistry, the N,N-diphenylcarbamate group is utilized to improve the pharmacokinetic properties of a drug candidate.
-
Lipophilic Anchor: The two phenyl rings provide a significant boost to lipophilicity (LogP), facilitating passive transport across the blood-brain barrier (BBB) or cell membranes.
-
Metabolic Shield: Unlike simple ethyl carbamates which are easily hydrolyzed by esterases, the steric bulk of the diphenyl group protects the carbamate linkage from rapid enzymatic hydrolysis, extending the half-life (
) of the molecule. -
Receptor Agonism: This motif is critical in Prostacyclin (IP) Receptor Agonists (e.g., FK-788). The diphenyl group mimics the hydrophobic domain of natural ligands, locking the molecule into the receptor's binding pocket via hydrophobic interactions.
Toxicology & Safety Profile
Researchers must distinguish this compound from ethyl carbamate (urethane), a Group 2A carcinogen.
-
Toxicity: Ethyl diphenylcarbamate is classified as Harmful if swallowed (H302) and Harmful to aquatic life with long-lasting effects (H412) .
-
Metabolism: Primary metabolic pathways involve oxidative hydroxylation of the phenyl rings (Phase I) rather than immediate hydrolysis of the carbamate ester.
Figure 2: Pharmacological attributes of the diphenylcarbamate scaffold.
Analytical Profiling (Representative Data)
For verification of synthesized material, the following spectroscopic data is diagnostic.
1H-NMR (400 MHz, CDCl3)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.20 – 7.40 | Multiplet | 10H | Aromatic Protons (Diphenyl) |
| 4.20 | Quartet ( | 2H | |
| 1.25 | Triplet ( | 3H |
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 241 -
Base Peak: m/z 168 (Diphenylamine fragment,
) or m/z 169. -
Fragmentation: Loss of the ethyl ester group (
) is a characteristic pathway.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69050: Ethyl diphenylcarbamate. PubChem. Available at: [Link]
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Hattori, K., et al. (2005). Discovery of diphenylcarbamate derivatives as highly potent and selective IP receptor agonists: orally active prostacyclin mimetics. Bioorganic & Medicinal Chemistry Letters, 15(12), 3096-3099. Available at: [Link]
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Organic Syntheses. General procedures for Carbamate Synthesis (Reaction of Amines with Chloroformates). Org.[1] Synth. Coll. Vol. 3, p. 167. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Ethyl diphenylcarbamate (Safety & Hazards). Available at: [Link]
